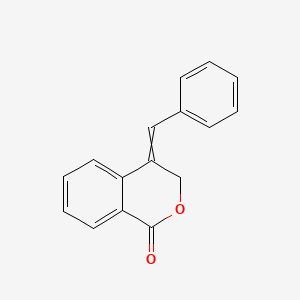![molecular formula C21H14BrNO3 B14374790 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile CAS No. 90179-01-4](/img/structure/B14374790.png)
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is an organic compound with the molecular formula C21H14BrNO3. This compound is known for its applications in organic synthesis and pharmaceutical research. It is characterized by the presence of a bromo group, a formyl group, and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenol with 4-(bromomethyl)phenol in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The formyl group can participate in condensation reactions to form imines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenoxybenzonitriles.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile involves its interaction with specific molecular targets. The bromo and formyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromo-3-formylphenoxy)benzonitrile: Similar structure but with different substitution patterns.
4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Properties
CAS No. |
90179-01-4 |
|---|---|
Molecular Formula |
C21H14BrNO3 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
4-[4-[(4-bromo-2-formylphenoxy)methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C21H14BrNO3/c22-18-5-10-21(17(11-18)13-24)25-14-16-3-8-20(9-4-16)26-19-6-1-15(12-23)2-7-19/h1-11,13H,14H2 |
InChI Key |
YJQYGYHJRHFWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


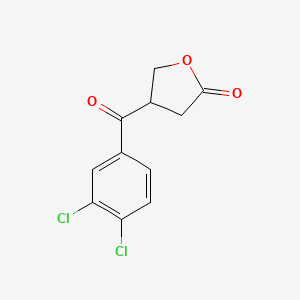
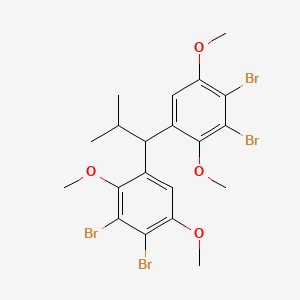
![1-Cyanobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14374710.png)

![N-{2-[(5-Chloropyridin-2-yl)oxy]ethyl}propan-1-amine](/img/structure/B14374734.png)

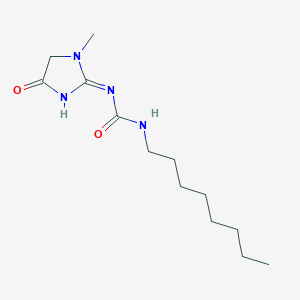
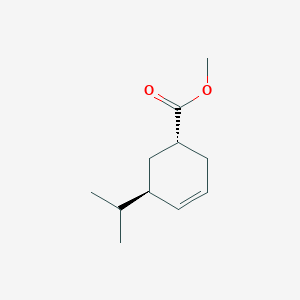
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(3-phenoxypropyl)glycine](/img/structure/B14374774.png)
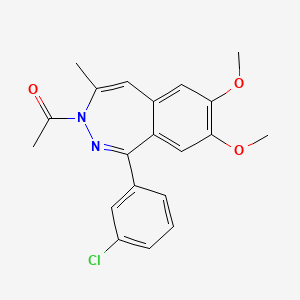
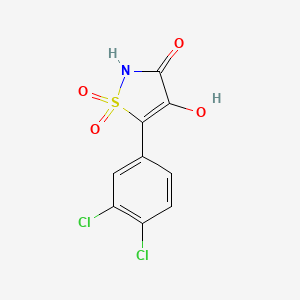
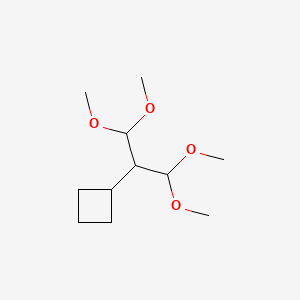
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
